5-butan-2-yl-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
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Overview
Description
5-butan-2-yl-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a butan-2-yl group, a hydroxy group, and a sulfanylidene group attached to a pyrimidinone core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butan-2-yl-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-thiouracil with butan-2-one in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product through nucleophilic substitution and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-butan-2-yl-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The sulfanylidene group can be reduced to a thiol.
Substitution: The butan-2-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of 5-butan-2-yl-6-oxo-2-sulfanylidene-1H-pyrimidin-4-one.
Reduction: Formation of 5-butan-2-yl-6-hydroxy-2-thiol-1H-pyrimidin-4-one.
Substitution: Formation of various substituted pyrimidinones depending on the nucleophile used.
Scientific Research Applications
5-butan-2-yl-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-butan-2-yl-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one
- 4,5-diamino-2-sulfanylidene-1H-pyrimidin-4-one
Uniqueness
5-butan-2-yl-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one is unique due to the presence of the butan-2-yl group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds and may contribute to its unique biological activities and chemical reactivity.
Properties
IUPAC Name |
5-butan-2-yl-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-4(2)5-6(11)9-8(13)10-7(5)12/h4H,3H2,1-2H3,(H3,9,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSSQUNLOYTCIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(NC(=S)NC1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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